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Compound of Interest

Compound Name: 5-Ethoxy-2-nitroaniline

Cat. No.: B189149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route for producing 5-Ethoxy-2-
nitroaniline, a valuable intermediate in pharmaceutical and chemical research, starting from 3-

ethoxyaniline. The synthesis involves a three-step process encompassing protection of the

amine functionality, regioselective nitration, and subsequent deprotection.

I. Synthetic Strategy Overview
The direct nitration of 3-ethoxyaniline is not a viable synthetic route due to the high reactivity of

the aniline moiety, which can lead to oxidation and the formation of undesired byproducts. A

more controlled and efficient approach involves the temporary protection of the amino group as

an acetamide. This protecting group moderates the activating effect of the amine and directs

the subsequent electrophilic nitration. The synthesis can be summarized in the following three

key stages:

Acetylation of 3-Ethoxyaniline: The amino group of 3-ethoxyaniline is protected by

acetylation with acetic anhydride to form N-(3-ethoxyphenyl)acetamide.

Nitration of N-(3-ethoxyphenyl)acetamide: The acetylated intermediate undergoes

regioselective nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro

group at the 2-position, yielding N-(5-ethoxy-2-nitrophenyl)acetamide.
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Hydrolysis of N-(5-ethoxy-2-nitrophenyl)acetamide: The acetyl protecting group is removed

by acid-catalyzed hydrolysis to afford the final product, 5-Ethoxy-2-nitroaniline.

II. Experimental Protocols
The following protocols are based on established methodologies for analogous transformations

and provide a detailed procedure for each synthetic step.[1]

Step 1: Synthesis of N-(3-ethoxyphenyl)acetamide
Methodology:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline (1

equivalent) in glacial acetic acid.

To this solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature with

continuous stirring.

Allow the reaction mixture to stir at room temperature for 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Dry the product, N-(3-ethoxyphenyl)acetamide, under vacuum.

Step 2: Synthesis of N-(5-ethoxy-2-
nitrophenyl)acetamide
Methodology:

Cool the N-(3-ethoxyphenyl)acetamide (1 equivalent) in a flask immersed in an ice-salt bath

to 0-5 °C.

Slowly add concentrated sulfuric acid while maintaining the low temperature.
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Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to

concentrated sulfuric acid at 0-5 °C.

Add the cold nitrating mixture dropwise to the solution of the acetanilide, ensuring the

temperature does not exceed 10 °C.

After the addition is complete, allow the reaction mixture to stir at a low temperature for an

additional 1-2 hours.

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

The solid product, N-(5-ethoxy-2-nitrophenyl)acetamide, will precipitate.

Collect the precipitate by filtration, wash with cold water until the washings are neutral, and

dry.

Step 3: Synthesis of 5-Ethoxy-2-nitroaniline
Methodology:

To the crude N-(5-ethoxy-2-nitrophenyl)acetamide (1 equivalent) in a round-bottom flask, add

a solution of aqueous hydrochloric acid (e.g., 4N HCl).[1]

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting

material is consumed.[1]

Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a

base, such as a concentrated sodium hydroxide solution, until the solution is alkaline.

The product, 5-Ethoxy-2-nitroaniline, will precipitate out of the solution.

Collect the solid by filtration, wash with water, and dry.

The crude product can be further purified by recrystallization or column chromatography.[1]

III. Quantitative Data Summary
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The following table summarizes the key reactants, products, and expected yields for each step

of the synthesis.

Step Reactant Reagents Product
Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

1

3-

Ethoxyanili

ne

Acetic

Anhydride,

Acetic Acid

N-(3-

ethoxyphe

nyl)acetami

de

C₁₀H₁₃NO₂ 179.22 >90

2

N-(3-

ethoxyphe

nyl)acetami

de

Nitric Acid,

Sulfuric

Acid

N-(5-

ethoxy-2-

nitrophenyl

)acetamide

C₁₀H₁₂N₂O

₄
224.21 70-80

3

N-(5-

ethoxy-2-

nitrophenyl

)acetamide

Hydrochlori

c Acid,

Sodium

Hydroxide

5-Ethoxy-

2-

nitroaniline

C₈H₁₀N₂O₃ 182.18 >85

IV. Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from the starting material to

the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Ethoxyaniline

N-(3-ethoxyphenyl)acetamide

Acetylation

N-(5-ethoxy-2-nitrophenyl)acetamide

Nitration

5-Ethoxy-2-nitroaniline

HydrolysisAcetic Anhydride

HNO3 / H2SO4

H3O+

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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